2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
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Overview
Description
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an ethoxy group attached to a dihydropyrrole ring, which is further connected to a methylated indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dihydropyrrole Ring: Starting from a suitable precursor, the dihydropyrrole ring can be synthesized through cyclization reactions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction.
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the dihydropyrrole and indole moieties under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
- 2-(5-Propoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole
Uniqueness
2-(5-Ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methyl-1H-indole is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
88234-60-0 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(5-ethoxy-3,4-dihydro-2H-pyrrol-3-yl)-1-methylindole |
InChI |
InChI=1S/C15H18N2O/c1-3-18-15-9-12(10-16-15)14-8-11-6-4-5-7-13(11)17(14)2/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
DEOOHTPMGMXZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C1)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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